molecular formula C6H5N3OS B1223094 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 35771-65-4

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1223094
CAS RN: 35771-65-4
M. Wt: 167.19 g/mol
InChI Key: PQFBWTHPDGFZBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its derivatives has been reported through various methods, including the reaction of heteroaryl prop-2-yn-1-yl carboxylate and aromatic azides via Cu(I) catalyzed 1,3-dipolar cycloaddition, reflecting moderate to good antimicrobial activity (Kaushik et al., 2017). This showcases the compound's versatility in synthesis approaches and its potential biological activity relevance.

Molecular Structure Analysis

The molecular structure of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied using experimental and theoretical techniques. For example, X-ray diffraction and molecular modeling techniques have been employed to investigate the structural and conformational features of the compound, revealing its stability and geometric conformation (Karayel & Özbey, 2008). These studies provide a foundational understanding of the compound's molecular behavior and stability.

Chemical Reactions and Properties

The chemical reactivity of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its participation in various chemical reactions, including its use as a core structure for synthesizing derivatives with potential biological activities. Its reactivity has been highlighted in studies where novel derivatives were synthesized and evaluated for antifungal activity, showing promising results against several fungal strains (Klip et al., 2010). This underscores the compound's chemical versatility and its potential as a precursor for biologically active molecules.

Scientific Research Applications

  • Antimicrobial Activity

    • Application : Triazole derivatives have been found to exhibit antimicrobial activity .
    • Results : The results would also depend on the specific study, but generally, some triazole derivatives have been found to inhibit the growth of certain microbes .
  • Anticonvulsant Activity

    • Application : Some 1,2,4-triazoles have been linked to anticonvulsant effects .
    • Results : The specific results would depend on the study, but some triazole derivatives have been found to reduce seizure activity .
  • Anti-inflammatory Activity

    • Application : Triazole derivatives have been found to exhibit anti-inflammatory effects .
    • Results : Some triazole derivatives have been found to reduce inflammation .
  • Anticancer Activity

    • Application : Some bis alkynes with di-substituted triazoles have been found to exhibit anticancer activity .
    • Results : The specific bis alkynes themselves have shown some anticancer activity .
  • Antidepressant Activity

    • Application : Some 1,2,4-triazole derivatives have been found to exhibit antidepressant effects .
    • Results : The specific results would depend on the study, but some triazole derivatives have been found to reduce depressive-like behavior .
  • Antithyroid Activity

    • Application : Some 1,2,4-triazole derivatives have been found to exhibit antithyroid effects .
    • Results : The specific results would depend on the study, but some triazole derivatives have been found to reduce thyroid hormone levels .
  • Pesticidal Activity

    • Application : Triazoles and their derivatives have been proven to be effective pesticides .
    • Results : The specific results would depend on the study, but some triazole derivatives have been found to be effective in controlling pests .
  • Diuretic Activity

    • Application : Some 1,2,3-triazole derivatives have been found to exhibit diuretic properties .
    • Results : The specific results would depend on the study, but some triazole derivatives have been found to increase urine production .

Future Directions

The future directions for research on 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione could include further studies on its synthesis, properties, and potential applications . Given its potential therapeutic and environmental applications, it could be of interest in fields such as medicinal chemistry and environmental science.

properties

IUPAC Name

5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFBWTHPDGFZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189305
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

35771-65-4
Record name 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35771-65-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Record name 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
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